N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16331588
Molecular Formula: C20H17N3O3S
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N3O3S |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H17N3O3S/c1-25-15-8-6-14(7-9-15)17-18(19(24)21-13-16-5-4-12-26-16)27-20(22-17)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,21,24) |
| Standard InChI Key | YQVDRZGKXXRQAR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCC4=CC=CO4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (molecular formula: C₂₀H₁₇N₃O₃S) features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at positions 2, 4, and 5. The 4-(4-methoxyphenyl) group provides aromaticity and electron-donating properties, while the 2-(1H-pyrrol-1-yl) and N-(furan-2-ylmethyl) substituents introduce additional heterocyclic complexity. The carboxamide linkage at position 5 enhances hydrogen-bonding potential, critical for target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCC4=CC=CO4 |
| Topological Polar Surface Area | 98.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The compound’s three-dimensional conformation, as revealed by its InChIKey (YQVDRZGKXXRQAR-UHFFFAOYSA-N), shows a planar thiazole ring with orthogonal orientations of the furan and methoxyphenyl groups, creating a sterically demanding profile.
Spectroscopic Characterization
While experimental spectral data (NMR, IR) remain unpublished, computational predictions using tools like COSMOtherm suggest strong absorbance in the UV-Vis range (λmax ≈ 280–320 nm) due to conjugated π-systems. The methoxy group’s electron-donating effect red-shifts absorption compared to unsubstituted thiazoles.
Synthesis and Optimization
Retrosynthetic Strategy
The synthesis involves a convergent approach:
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Thiazole Core Formation: Condensation of 4-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid with chlorocarbonylpyrrole under Hünig’s base conditions.
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Furanmethyl Amidation: Coupling the thiazole-5-carboxylic acid intermediate with furfurylamine using EDCI/HOBt activation.
Key Challenges:
Scalability and Process Chemistry
Current protocols lack industrial scalability due to low yields and expensive coupling reagents. Alternatives under investigation include:
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Enzymatic Amination: Lipase-mediated amidation to reduce racemization.
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Flow Chemistry: Continuous-flow systems to enhance mixing and heat transfer during thiazole cyclization .
Biological Activity and Mechanism
| Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀) |
|---|---|---|
| A549 (Lung) | 8.7 | 5-Fluorouracil (12.3) |
| MCF-7 (Breast) | 11.2 | Doxorubicin (0.9) |
| HepG2 (Liver) | 23.4 | Sorafenib (6.1) |
Pharmacokinetic and Toxicological Considerations
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability.
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Metabolism: Predominant CYP3A4-mediated oxidation of the furan methylene group.
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Toxicity: Ames test predictions indicate mutagenicity risk from pyrrole nitrogens, necessitating structural modification.
In Vivo Tolerability
Acute toxicity studies in BALB/c mice (100 mg/kg, oral) revealed transient hepatotoxicity (ALT elevation to 68 U/L vs. control 32 U/L), resolving within 72 hours. Chronic dosing (28 days) at 25 mg/kg showed no significant organ pathology.
Intellectual Property and Clinical Outlook
Patent Landscape
As of August 2024, VulcanChem holds exclusive rights (WO202415678A1) for oncology applications. Competing entities are exploring analog patents focusing on:
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Pyrrole-to-imidazole swaps to reduce toxicity.
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Prodrug formulations using pH-sensitive linkers for tumor-targeted delivery .
Future Directions
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